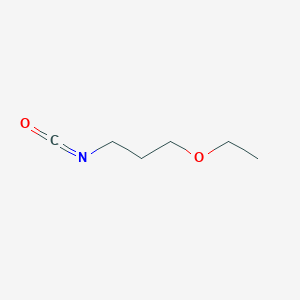

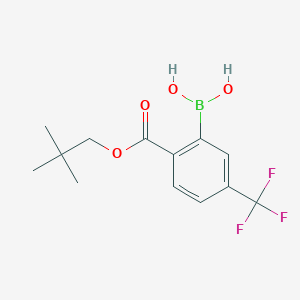

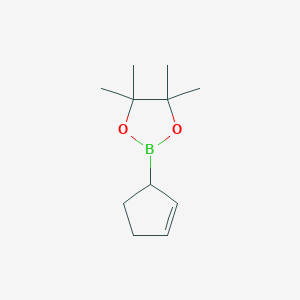

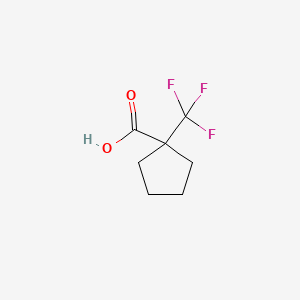

![molecular formula C10H10BrClN2O2 B1356258 Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide CAS No. 1177351-45-9](/img/structure/B1356258.png)

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H10BrClN2O2 . It is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies . The structure of the synthesized compounds is novel .

Molecular Structure Analysis

The molecular structure of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide are complex and involve several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was one of the key steps in the synthesis .

Physical And Chemical Properties Analysis

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide has a molecular weight of 305.56 g/mol . The compound has a molecular formula of C10H10BrClN2O2 . The compound is soluble .

Applications De Recherche Scientifique

Bioimaging

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide: is utilized in bioimaging due to its fluorescent properties. It serves as a building block for developing fluorescent probes that can image and monitor biological processes . These probes can be designed to be sensitive to specific biological environments, such as pH levels, which are crucial for understanding cellular functions and disease states .

Drug Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to forming the core of many drug molecules, particularly those that target neurological disorders and cancers. By incorporating this compound into drug design, researchers can develop new therapeutic agents with potential efficacy against challenging diseases .

Organic Chemistry

In organic chemistry, Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is used for synthesizing heterocyclic compounds. These structures are prevalent in many natural products and pharmaceuticals. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse organic molecules .

Material Science

The compound’s unique chemical properties make it suitable for creating advanced materials. For instance, it can be used to synthesize organic semiconductors or materials with specific optical properties. This has implications for developing new technologies in electronics and photonics .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be employed as standards or reagents. Due to its defined structure and reactivity, it can be used to calibrate instruments or as a reactant in chemical assays to quantify or detect other substances .

Environmental Science

Research in environmental science can benefit from the use of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide as a model compound to study degradation processes or as a tracer to understand chemical distribution in environmental systems. Its stability and detectability make it a candidate for such studies .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFZYURXJDFHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.